N,N-bis(2-mercaptoethyl)methylamine
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Overview
Description
N,N-bis(2-mercaptoethyl)methylamine is a tridentate ligand known for its ability to form stable coordination complexes with various metal ions. This compound is particularly significant in the field of radiopharmaceuticals, where it is used as a coligand for technetium-99m labeling of peptides . Its unique structure, featuring two mercaptoethyl groups and a methylamine moiety, allows it to effectively stabilize metal complexes, making it a valuable tool in medical imaging and diagnostic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-mercaptoethyl)methylamine typically involves the reaction of methylamine with 2-chloroethanethiol under basic conditions. The reaction proceeds as follows:
- Methylamine is reacted with 2-chloroethanethiol in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous feeding of reactants into a reactor.
- Maintaining optimal reaction conditions (temperature, pressure, and pH) to ensure high yield and purity.
- Purification of the product through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-mercaptoethyl)methylamine undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of nucleophilic thiol groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Regenerated thiol groups.
Substitution: Thioethers or thioesters.
Scientific Research Applications
N,N-bis(2-mercaptoethyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Employed in the synthesis of radiolabeled peptides for imaging studies.
Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging, particularly in technetium-99m labeling.
Industry: Applied in the production of metal chelators and antioxidants.
Mechanism of Action
The mechanism of action of N,N-bis(2-mercaptoethyl)methylamine involves its ability to form stable coordination complexes with metal ions. The thiol groups and the methylamine moiety coordinate with the metal center, stabilizing the complex and enhancing its solubility and bioavailability. This property is particularly useful in radiopharmaceuticals, where the compound helps to deliver the radiolabeled peptide to the target site with high specificity .
Comparison with Similar Compounds
N,N-bis(2-mercaptoethyl)methylamine can be compared with other similar compounds such as:
N,N-bis(2-mercaptoethyl)amine: Lacks the methyl group, which may affect its coordination properties.
N,N-bis(2-mercaptoethyl)ethylenediamine: Contains an additional ethylene bridge, potentially altering its steric and electronic properties.
N,N-bis(2-mercaptoethyl)isophthalamide: Features an aromatic ring, which can influence its binding affinity and stability.
The uniqueness of this compound lies in its specific structure, which provides an optimal balance of steric and electronic factors, making it highly effective in stabilizing metal complexes for various applications .
Properties
IUPAC Name |
2-[methyl(2-sulfanylethyl)amino]ethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMPOFWHXYWQQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS)CCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321119 |
Source
|
Record name | N,N-bis(2-mercaptoethyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19031-92-6 |
Source
|
Record name | N,N-bis(2-mercaptoethyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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